ChE Inhibition Potency Gap: How the Absence of 9-Cl Data Defines a Unique Opportunity Relative to 9-H, 9-Me, and 9-F HHAI Analogs
The Purgatorio et al. (2019) SAR study systematically evaluated HHAI derivatives with 9-H (8a), 9-CH₃ (8b), and 9-F (8c) substitution but did not include a 9-Cl derivative [1]. While 9-F (8c) achieved a BChE IC₅₀ of 4.3 ± 1.2 µM, and 9-H (8a) showed an IC₅₀ of 20 ± 3 µM, the 9-Cl substitution represents an unexplored region of chemical space, creating a structurally defined gap in the known SAR landscape [1]. For researchers building focused libraries, occupying this gap with the 9-Cl compound is essential to complete the halogen-series SAR and to probe whether chlorine's larger steric volume and distinct lipophilicity yield divergent activity or selectivity trends compared to fluorine.
| Evidence Dimension | BChE inhibitory potency (IC₅₀) and SAR gap |
|---|---|
| Target Compound Data | No reported ChE inhibition data for 9-Cl-HHAI |
| Comparator Or Baseline | 9-F-HHAI (8c): BChE IC₅₀ = 4.3 µM; 9-H-HHAI (8a): BChE IC₅₀ = 20 µM; 9-CH₃-HHAI (8b): BChE IC₅₀ = 8.0 µM |
| Quantified Difference | 9-Cl data absent; a 4.7-fold potency range exists between 9-H and 9-F analogs in horse serum BChE Ellman assay |
| Conditions | Ellman colorimetric assay, horse serum BChE, seven concentrations tested, IC₅₀ determined by sigmoid dose-response regression (GraphPad Prism 5.01) |
Why This Matters
The 9-Cl compound is the only way to fill a known gap in the halogen-series SAR, enabling systematic exploration of electronic and steric effects that cannot be addressed with existing 9-H, 9-Me, or 9-F analogs.
- [1] Purgatorio R, de Candia M, Catto M, et al. Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease. European Journal of Medicinal Chemistry. 2019;177:414-424. Table 1. View Source
